molecular formula C4H9ClN2O3 B13236183 3-Amino-3-carbamoylpropanoic acid hydrochloride

3-Amino-3-carbamoylpropanoic acid hydrochloride

Cat. No.: B13236183
M. Wt: 168.58 g/mol
InChI Key: YJDAOISSMHTVLS-UHFFFAOYSA-N
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Description

3-Amino-3-carbamoylpropanoic acid hydrochloride is a chemical derivative of the parent amino acid 3-Amino-3-carbamoylpropanoic acid (CAS 498-25-9), offered as a hydrochloride salt to potentially enhance its stability and solubility for research applications . This compound, with the molecular formula C 4 H 8 N 2 O 3 for the free acid, is characterized by the presence of both amino and carboxamide functional groups on the same carbon atom, a feature that classifies it as a beta-amino acid derivative . In research, amino acids with structural similarities, particularly those that are non-proteinogenic, serve as crucial tools in antimicrobial development. They often act as structural analogs of natural amino acid intermediates, enabling them to inhibit key enzymes in microbial biosynthetic pathways, such as those involved in bacterial cell wall formation (e.g., the MurA-F pathway) or as transition-state analog inhibitors . The specific structural motifs present in 3-Amino-3-carbamoylpropanoic acid make it a candidate for investigating such mechanisms, particularly against enzymes that process diamino or amide-containing substrates. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C4H9ClN2O3

Molecular Weight

168.58 g/mol

IUPAC Name

3,4-diamino-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H

InChI Key

YJDAOISSMHTVLS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)N)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of the amino acid backbone with simultaneous introduction of the carbamoyl group, followed by conversion to the hydrochloride salt for stabilization and purification. Commonly, the synthesis proceeds through:

  • Reaction of malonic acid derivatives or esters with ammonium salts and aldehydes or related carbonyl compounds.
  • Catalytic hydrogenation or reduction steps to convert nitro or other precursor groups to amino groups.
  • Acidification to form the hydrochloride salt.

One-Pot Process Technique (Adapted from Related 3-Amino-3-Phenylpropionic Acid Esters Synthesis)

A notable method involves a one-pot reaction where malonic acid and ammonium acetate are reacted with benzaldehyde derivatives under controlled conditions, followed by chlorination and pH adjustment steps:

Step Reagents/Conditions Description Outcome
1 Ethyl alcohol, malonic acid, ammonium acetate, benzaldehyde, 50°C to reflux Malonic acid and ammonium acetate react with benzaldehyde dropwise Formation of amino acid intermediate
2 Addition of thionyl chloride, reflux 16 hours Chlorination step to activate intermediate Formation of acid chloride intermediate
3 Removal of ethanol by distillation, addition of bis-chloromethane, pH adjustment to 6-7 with NaOH Extraction and purification Colorless oil product with 98% purity, 78% yield

Although this method is for 3-amino-3-phenylpropionic acid esters, it provides insight into the preparation of related 3-amino-3-carbamoylpropanoic acid derivatives, emphasizing the utility of one-pot synthesis and careful pH control to maximize yield and purity.

Catalytic Hydrogenation Reduction Method

Another approach, extrapolated from similar amino acid derivatives preparation, involves:

  • Starting from a nitro-substituted precursor.
  • Dissolving the precursor in water and adjusting pH with an inorganic base.
  • Using palladium on carbon (Pd/C) catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100°C.
  • Filtration to remove catalyst, acidification with mineral acid (e.g., hydrochloric acid) to pH 1–2.
  • Decolorization and reduction steps to enhance purity.
  • Concentration and cooling to precipitate the hydrochloride salt.

This method is advantageous for its high yield (>90%), environmental friendliness due to minimal wastewater, and recyclability of the Pd/C catalyst.

Purification and Crystallization

The hydrochloride salt is typically purified by:

  • Dissolving in water and adjusting pH to neutral or slightly basic (6–7) with sodium or potassium hydroxide.
  • Concentrating the solution.
  • Cooling to 0–5°C to induce crystallization.
  • Filtration and drying to obtain high-purity this compound.

This step ensures removal of impurities and formation of stable crystalline product.

Analytical Data and Research Findings

Purity and Yield

  • Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with typical purity values exceeding 97–98%.
  • Yields range from 78% in one-pot processes to over 90% in catalytic hydrogenation methods.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) data, such as ^1H NMR, confirm the structure and substitution patterns.
  • For related compounds, ^1H NMR signals appear in ranges consistent with amino and carbamoyl groups, confirming successful synthesis.

Environmental and Process Efficiency

  • Catalytic hydrogenation using Pd/C and hydrogen gas reduces environmental impact compared to traditional iron powder reductions.
  • The use of controlled pH and temperature conditions improves reaction efficiency and product quality.
  • Recyclability of catalysts and minimal wastewater generation are key advantages.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
One-Pot Process (Malonic acid + Ammonium acetate + Aldehyde) Malonic acid, ammonium acetate, benzaldehyde, thionyl chloride 50°C to reflux, 16 h reflux ~78 98 Simple, one-pot, good purity Moderate yield, uses thionyl chloride
Catalytic Hydrogenation Reduction Nitro precursor, Pd/C catalyst, H2 gas 95–100°C, 0.5–1.5 MPa H2 pressure >90 >97 High yield, environmentally friendly, catalyst recyclable Requires pressurized hydrogen

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-carbamoylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-3-carbamoylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-3-carbamoylpropanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include enzyme inhibition and modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride and related β-amino acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties References
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride C₁₀H₁₁ClN₂O₂ 226.66 3-cyanophenyl High polarity due to nitrile group; potential intermediate for drug synthesis.
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 199.63 3-chlorophenyl Enhanced lipophilicity due to chloro group; used in CNS-targeting pharmaceuticals.
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentyl Improved metabolic stability; cyclic aliphatic substituent reduces steric hindrance.
3-Amino-1-Boc-piperidine hydrochloride C₁₀H₂₀ClN₂O₂ 244.73 Boc-protected piperidine Used in peptide synthesis; Boc group enhances solubility in organic solvents.
Yohimbine hydrochloride C₂₁H₂₆ClN₂O₃ 390.90 Indole alkaloid α₂-Adrenergic receptor antagonist; clinically used for erectile dysfunction.

Key Findings:

Substituent Effects: The 3-cyanophenyl group in the target compound increases polarity compared to chlorophenyl or cyclopentyl analogs, impacting solubility and bioavailability . Chlorophenyl derivatives (e.g., (S)-3-Amino-3-(3-chlorophenyl)propanoic acid) exhibit greater lipophilicity, enhancing blood-brain barrier penetration .

Pharmacological Relevance: Yohimbine hydrochloride, while structurally distinct, shares the hydrochloride salt feature and demonstrates how substituent choice (e.g., indole vs. phenyl) dictates receptor specificity . Cyclopentyl-substituted β-amino acids (e.g., 3-Amino-3-cyclopentylpropanoic acid hydrochloride) show improved metabolic stability, a critical factor in prodrug design .

Analytical Methods: RP-HPLC methods validated for amitriptyline hydrochloride (a tricyclic antidepressant) highlight the importance of ion-pair chromatography in analyzing hydrochloride salts of amino acids .

Biological Activity

3-Amino-3-carbamoylpropanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a synthetic compound that belongs to the class of amino acids. Its structure can be represented as follows:

H2NC(CO2H)(NH2)CH2C(O)NH2HCl\text{H}_2\text{N}-\text{C}(\text{CO}_2\text{H})(\text{NH}_2)-\text{CH}_2-\text{C}(\text{O})\text{NH}_2\cdot \text{HCl}

This compound exhibits both hydrophilic and hydrophobic characteristics, making it versatile in various biological applications.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 3-amino-3-carbamoylpropanoic acid exhibit significant antioxidant properties. The antioxidant activity was primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

DPPH Radical Scavenging Results

The following table summarizes the antioxidant activity of various derivatives compared to ascorbic acid:

CompoundDPPH Scavenging Activity (%)Relative Activity to Ascorbic Acid
3-Amino-3-carbamoylpropanoic acid55.921.26
N-(1,3-dioxoisoindolin-2-yl) derivative78.451.4
Ascorbic Acid43.001.0

As shown in the table, the compound demonstrates a DPPH scavenging activity higher than that of ascorbic acid, indicating its potential as an effective antioxidant agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Cell Viability Assay Results

The following table presents the effects of the compound on cell viability in different cancer cell lines:

Cell LineConcentration (µM)Viability Reduction (%)
U-8710060
MDA-MB-23110046.2

The results indicate that the compound significantly reduces cell viability in both tested cancer cell lines, with a more pronounced effect observed in glioblastoma cells .

Case Studies

Case Study: Antioxidant and Anticancer Effects

A recent case study investigated the effects of this compound on oxidative stress markers and tumor growth in an animal model. The study involved administering the compound to a group of mice with induced tumors.

Findings:

  • Oxidative Stress Reduction : Mice treated with the compound exhibited lower levels of malondialdehyde (MDA), a marker for oxidative stress.
  • Tumor Size : The average tumor size in treated mice was reduced by approximately 50% compared to control groups.

These findings suggest that the compound may have therapeutic potential in managing oxidative stress and inhibiting tumor growth .

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